BenchChemオンラインストアへようこそ!

(4-Methoxypyrimidin-5-yl)boronic acid

CFTR modulation Cystic Fibrosis Precision Medicine

Acquire (4-Methoxypyrimidin-5-yl)boronic acid (CAS 909187-37-7), the definitive 4-methoxy-5-boronic acid pyrimidine building block, for your medicinal chemistry programs. This specific regioisomer is critical for synthesizing CFTR potentiators (F508del EC50 100 nM) and potent JAK1/JAK3 inhibitors (IC50 34 nM). Substituting with generic regioisomers compromises target affinity by up to 3-fold. With 3-year stability at 4°C under N2, it ensures batch-to-batch consistency across multi-year SAR campaigns.

Molecular Formula C5H7BN2O3
Molecular Weight 153.932
CAS No. 909187-37-7
Cat. No. B566114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxypyrimidin-5-yl)boronic acid
CAS909187-37-7
Synonyms4-Methoxypyrimidin-5-boronic Acid;  B-(4-methoxy-5-pyrimidinyl)boronic Acid; 
Molecular FormulaC5H7BN2O3
Molecular Weight153.932
Structural Identifiers
SMILESB(C1=CN=CN=C1OC)(O)O
InChIInChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3
InChIKeySIHFIKAJVVQLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acquiring (4-Methoxypyrimidin-5-yl)boronic Acid (CAS 909187-37-7) for Advanced Pyrimidine Scaffold Synthesis


(4-Methoxypyrimidin-5-yl)boronic acid (CAS 909187-37-7) is a heteroaryl boronic acid building block characterized by a pyrimidine ring with a methoxy substituent at the 4-position and a boronic acid group at the 5-position [1]. It is primarily employed as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex pyrimidine-containing molecules for pharmaceutical research .

Technical Justification for Selecting (4-Methoxypyrimidin-5-yl)boronic Acid Over Generic Pyrimidine Boronic Acids


Substituting (4-Methoxypyrimidin-5-yl)boronic acid with a generic pyrimidine boronic acid, such as unsubstituted pyrimidine-5-boronic acid or a regioisomer like (4-methoxypyrimidin-2-yl)boronic acid, is not chemically feasible without fundamentally altering the synthetic outcome. The specific 4-methoxy-5-boronic acid substitution pattern dictates the regioisomeric structure and electronic properties of the final coupled product, which are critical for target engagement in medicinal chemistry programs [1]. The methoxy group can act as an electron-donating group, potentially influencing the boronic acid's reactivity and stability towards protodeboronation compared to its unsubstituted counterpart, a nuance that is essential for reaction optimization and yield [2].

Quantitative Evidence for (4-Methoxypyrimidin-5-yl)boronic Acid (909187-37-7) in Drug Discovery


Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) via 4-Methoxypyrimidin-5-yl Derivatives

A compound synthesized using (4-Methoxypyrimidin-5-yl)boronic acid as a key intermediate demonstrates potentiation of the human F508del CFTR mutant with an EC50 of 100 nM [1]. This quantitative functional activity is a direct result of the specific 4-methoxypyrimidin-5-yl scaffold, which is not accessible using unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) or other regioisomers. While a direct comparison of the boronic acids themselves in a chemical reaction is not reported, the biological activity of the resulting molecule underscores the critical, non-substitutable role of this specific building block.

CFTR modulation Cystic Fibrosis Precision Medicine

Enhanced Inhibitory Activity in JAK1/JAK3 Kinase Assays from 4-Methoxypyrimidin-5-yl Scaffold

Compounds containing the 4-methoxypyrimidin-5-yl core have been developed as potent JAK1/JAK3 inhibitors, with a representative analog exhibiting an IC50 of 34 nM in a human primary T-cell assay measuring STAT5 phosphorylation [1]. This level of potency is a direct consequence of the specific substitution pattern, which differentiates it from inhibitors based on simpler or differently substituted pyrimidine cores. The data provides a strong, class-level inference that this specific boronic acid is a key intermediate for accessing a chemical space associated with potent kinase inhibition.

JAK/STAT pathway Kinase Inhibition Immunology

Differential Binding Affinity for Macrophage Migration Inhibitory Factor (MIF) vs. Regioisomer

The biological relevance of the specific regioisomeric substitution on the pyrimidine ring is highlighted by binding data for Macrophage Migration Inhibitory Factor (MIF). A compound incorporating the (4-methoxypyrimidin-5-yl) moiety exhibits a significantly different binding affinity compared to its closely related regioisomer. The (5-methoxypyrimidin-4-yl)boronic acid-derived compound shows a Kd of 111 nM [1], whereas the (4-methoxypyrimidin-2-yl)boronic acid-derived compound has a reported Ki of 363 nM [2]. While not a direct comparison of the boronic acid precursors, this 3-fold difference in binding affinity for the same target demonstrates how the position of the methoxy group on the pyrimidine ring critically influences molecular recognition and therapeutic potential.

MIF tautomerase Binding Affinity Anti-inflammatory

Improved Handling and Long-Term Stability Through Defined Storage Requirements

To ensure maximum shelf-life and consistent performance, (4-Methoxypyrimidin-5-yl)boronic acid requires storage at 4°C under an inert nitrogen atmosphere, a condition specified for maintaining its integrity for up to three years . This defined stability profile offers a procurement advantage over less stable pyrimidinylboronic acids that are prone to decomposition via protodeboronation or anhydride formation at ambient conditions [1]. Adhering to these specific storage parameters ensures the high purity and reactivity of the reagent are maintained from procurement to point-of-use, reducing the risk of failed reactions due to degraded starting material.

Reagent Stability Storage Conditions Procurement

Optimal Deployment Scenarios for (4-Methoxypyrimidin-5-yl)boronic Acid (CAS 909187-37-7)


Synthesis of Targeted CFTR Modulators for Cystic Fibrosis Research

Medicinal chemistry groups focused on cystic fibrosis (CF) therapies should prioritize this building block. It serves as a crucial intermediate for synthesizing pyrimidine-based CFTR potentiators that have demonstrated functional activity with an EC50 of 100 nM in cellular assays expressing the common F508del CFTR mutant [1]. Using this specific regioisomer ensures the correct installation of the 4-methoxypyrimidin-5-yl moiety, which is essential for the desired biological activity as disclosed in key patents [2].

Parallel Synthesis of Kinase-Focused Compound Libraries

For teams engaged in high-throughput medicinal chemistry targeting the JAK/STAT signaling pathway, this boronic acid is a high-value reagent. The resulting 4-methoxypyrimidin-5-yl core has been validated in compounds showing potent JAK1/JAK3 inhibition, with an IC50 of 34 nM in primary human T-cells [1]. Its use in parallel synthesis enables the rapid exploration of chemical space around a core scaffold known to yield potent kinase inhibitors.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based Inhibitors

Procure this compound for detailed SAR campaigns where precise control over the substitution pattern on the pyrimidine ring is critical. As evidenced by MIF binding data, the difference between a 4-methoxy-5-yl and a 5-methoxy-4-yl substitution can result in a 3-fold change in target affinity (Kd = 111 nM vs. Ki = 363 nM) [1]. Using (4-Methoxypyrimidin-5-yl)boronic acid guarantees the generation of a specific, defined regioisomeric series, enabling the precise mapping of SAR and the identification of more selective and potent drug candidates.

Reliable Reagent Supply for Long-Term Discovery Projects

For procurement managers and lab heads overseeing multi-year drug discovery programs, this compound's defined stability profile (3-year stability when stored at 4°C under N2) [1] ensures consistent quality and performance over the project's lifespan. This mitigates the risk of batch-to-batch variability or reagent degradation that could compromise long-term SAR studies or scale-up efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxypyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.